molecular formula C15H11ClN2O5S B2978907 N-(5-chloro-2-hydroxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide CAS No. 899954-23-5

N-(5-chloro-2-hydroxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide

Cat. No. B2978907
CAS RN: 899954-23-5
M. Wt: 366.77
InChI Key: LYZFYECKAFUETC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C15H11ClN2O5S and its molecular weight is 366.77. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Reactions

One study explores the silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds. These compounds exhibit an equilibrium between 5-membered and 7-membered cyclic structures, which are hydrolyzed to form silanols. This research highlights the reactivity and potential synthetic applications of hydroxyphenyl acetamides in organosilicon chemistry (Lazareva et al., 2017).

Biochemical Interactions

Another study investigates the in vitro metabolism of N-alkyl-N-(5-isothiazolyl)- and N-(alkylisothiazolin-5-ylidene)phenylacetamides , demonstrating the role of monooxygenase enzymes in the metabolic pathways of these compounds. This research might provide insights into the metabolic stability and potential bioactivity of structurally related compounds, such as the target molecule (Sheets et al., 1997).

Synthesis and Pharmacophore Analysis

Further research on the synthesis of benzothiazole derivatives having acetamido and carbothioamido pharmacophores as anticonvulsant agents highlights the potential therapeutic applications of benzothiazole-based compounds. This study also includes in silico drug-likeness parameters and pharmacophore measurements, which could be relevant for understanding the drug development potential of similar compounds (Amir et al., 2011).

Antimalarial Activity

Another relevant study involves the synthesis and quantitative structure-activity relationships of tebuquine and related compounds, which demonstrate antimalarial activity. This research underscores the importance of structural features in determining biological activity and could provide a foundation for exploring the antimalarial potential of similar compounds (Werbel et al., 1986).

Chemoselective Acetylation

Research on the chemoselective acetylation of 2-aminophenol using immobilized lipase, leading to the formation of N-(2-hydroxyphenyl)acetamide as an intermediate for antimalarial drugs, highlights the synthetic utility and relevance of acetamide intermediates in medicinal chemistry (Magadum & Yadav, 2018).

properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O5S/c16-9-5-6-12(19)11(7-9)17-14(20)8-18-15(21)10-3-1-2-4-13(10)24(18,22)23/h1-7,19H,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZFYECKAFUETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.